Enantioselectivity in Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation: N-Benzyl vs. N–H
In the Ru(II)-catalyzed asymmetric transfer hydrogenation of acetophenone (1 mmol substrate, 0.5 mol% [RuCl₂(p-cymene)]₂, 4 mol% ligand, 6 mol% t-BuOK in 2-propanol), the N-benzyl derivative (1S,2S)-2-(benzylamino)cyclohexanol (compound 3) delivered (S)-1-phenylethanol with 54% ee at 96% conversion in 3 h [1]. Under identical conditions, the fully deprotected analogue (1S,2S)-2-aminocyclohexanol (compound 5) gave only 47% ee at 97% conversion. This 7-percentage-point advantage is attributed to the steric and electronic contribution of the benzyl group, consistent with trends observed for N-alkylated β-amino alcohols in the Noyori-type transfer hydrogenation manifold [1]. The N-methyl analogue (compound 24) further improved enantioselectivity to 68% ee, but the benzyl derivative occupies a unique position as the most readily resolved precursor amenable to broad downstream diversification [1].
| Evidence Dimension | Enantioselectivity in transfer hydrogenation of acetophenone |
|---|---|
| Target Compound Data | 54% ee (96% conversion, 3 h) |
| Comparator Or Baseline | (1S,2S)-2-Aminocyclohexanol (N-H): 47% ee (97% conversion, 2 h); (1S,2S)-2-(N-Methylamino)cyclohexanol: 68% ee (94% conversion, 1 h) |
| Quantified Difference | +7% ee over N-H analogue; -14% ee vs. N-Me analogue |
| Conditions | 1 mmol acetophenone, 0.5 mol% [RuCl₂(p-cymene)]₂, 4 mol% ligand, 6 mol% t-BuOK, 2-propanol, rt |
Why This Matters
The 7-percentage-point ee advantage over the unprotected analogue directly impacts product enantiopurity in pharmaceutical intermediate synthesis, where even small ee differences can determine whether a downstream chiral API meets ICH Q6A specifications.
- [1] Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem. 2006, 71, 2320–2331. Table 4, entries 1–3. View Source
